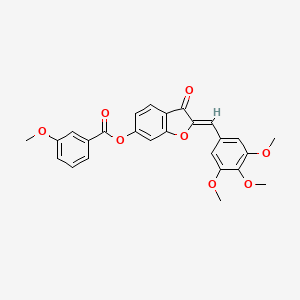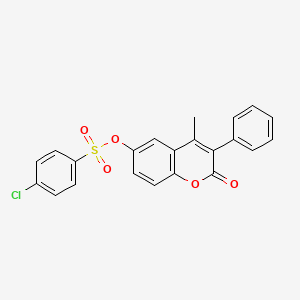
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate” is a compound that belongs to the class of coumarins . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin systems has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . An interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Molecular Structure Analysis
The molecular structure of coumarin derivatives has been intensively studied. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been screened for different biological properties .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives are diverse and depend on the specific derivative and conditions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can be characterized by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Mechanism of Action
are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Coumarins have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Advantages and Limitations for Lab Experiments
The advantages of using Coumarin-6 in lab experiments include its high photostability, low toxicity, and unique fluorescence properties. However, one limitation is that it is not water-soluble, which can limit its use in aqueous solutions. Additionally, Coumarin-6 has a tendency to aggregate in solution, which can affect its fluorescence properties.
Future Directions
1. Development of water-soluble derivatives of Coumarin-6 for use in aqueous solutions.
2. Investigation of Coumarin-6 as a potential drug delivery agent.
3. Study of the interaction between Coumarin-6 and metal ions for potential sensing applications.
4. Development of Coumarin-6-based fluorescent probes for detection of pH changes in biological systems.
5. Investigation of Coumarin-6 as a potential imaging agent for cancer detection.
Conclusion:
Coumarin-6 is a fluorescent dye that has been extensively studied due to its potential applications in scientific research. Its unique fluorescence properties make it a useful tool for imaging and sensing applications. While it has some limitations, the development of water-soluble derivatives and other modifications may help to overcome these challenges and expand its potential uses in the future.
Synthesis Methods
Coumarin-6 can be synthesized by the reaction of 4-methyl-7-hydroxy-coumarin and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Scientific Research Applications
Coumarin-6 has been used in various scientific research applications such as cell imaging, flow cytometry, and microscopy. It has been shown to have high photostability and low toxicity, making it an ideal candidate for imaging applications. Coumarin-6 has also been used as a fluorescent probe for the detection of metal ions and pH changes.
properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKBBGTUUVRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

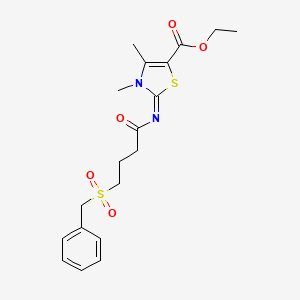
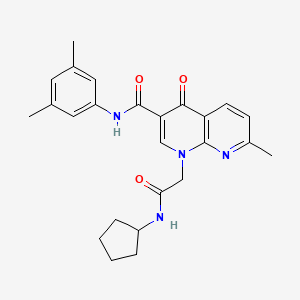
![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)

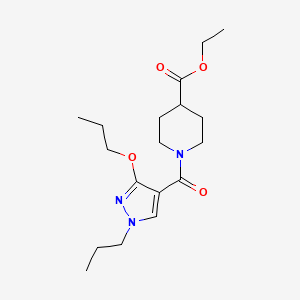
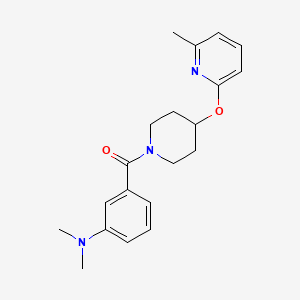
![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)
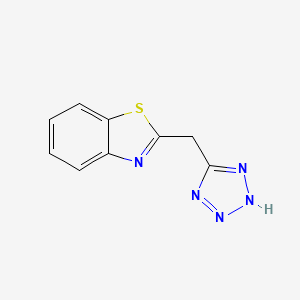
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)
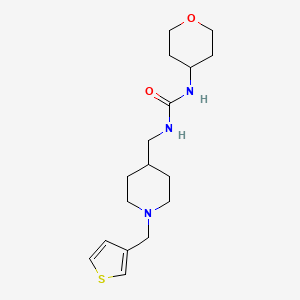
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)
